molecular formula C20H18N4O B2903655 5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895002-19-4

5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2903655
CAS No.: 895002-19-4
M. Wt: 330.391
InChI Key: CIILAEKTQXJWMF-UHFFFAOYSA-N
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Description

5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinase 2 (CDK2). The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 5-amino-1H-pyrazole-4-carbonitrile with benzyl bromide and 2,4-dimethylbenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times . These methods offer advantages in terms of scalability and cost-effectiveness for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of CDK2. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK2 active site, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This specificity makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

5-benzyl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-14-8-9-18(15(2)10-14)24-19-17(11-22-24)20(25)23(13-21-19)12-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIILAEKTQXJWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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